4-Chlorobenzhydrol, also known as p-chlorobenzhydrol, is an organic compound with the molecular formula and a molecular weight of 218.68 g/mol. It appears as a white to off-white crystalline powder with a melting point of 58-60 °C and a boiling point of 150-151 °C at reduced pressure (2.6 mmHg) . Its structure consists of a benzhydrol moiety substituted with a chlorine atom at the para position of one of the phenyl rings, making it a member of the diarylmethane family .
Another significant reaction is its chlorination, where 4-chlorobenzhydrol can be converted into 4-chlorodiphenyl methyl chloride through treatment with hydrochloric acid under controlled temperatures .
4-Chlorobenzhydrol exhibits interesting biological activities, particularly in pharmacology. It has been identified as an impurity in cetirizine, an antihistamine medication, and has been used in enzyme-linked immunosorbent assays for drug detection . Additionally, it interacts with various enzymes and has been studied for its potential therapeutic applications.
The synthesis of 4-chlorobenzhydrol typically involves the reduction of 4-chlorobenzophenone. The following steps outline a common synthetic route:
4-Chlorobenzhydrol has several applications in analytical chemistry and pharmacology:
Studies have shown that 4-chlorobenzhydrol interacts with various enzymes, which may influence its pharmacokinetic properties and efficacy in drug formulations. Its role as an impurity in certain medications has prompted research into its interactions within biological systems, particularly regarding drug metabolism and efficacy .
Several compounds share structural similarities with 4-chlorobenzhydrol, including:
Compound Name | Structure | Key Differences |
---|---|---|
Benzhydrol | C13H12O | No chlorine substituent |
Diphenylmethanol | C13H12O | No halogen substituents |
Chlorobenzophenone | C13H9ClO | Acts as a precursor for synthesis |
4-Chlorobenzhydrol's uniqueness lies in its specific chlorine substitution, which impacts its biological activity and chemical reactivity compared to similar compounds.
Irritant